molecular formula C6H4FN3 B15122709 4-Fluoromethyl-pyrimidine-5-carbonitrile

4-Fluoromethyl-pyrimidine-5-carbonitrile

Cat. No.: B15122709
M. Wt: 137.11 g/mol
InChI Key: ITPQZSPYAQEUQC-UHFFFAOYSA-N
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Description

4-Fluoromethyl-pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol This compound is characterized by a pyrimidine ring substituted with a fluoromethyl group at the 4-position and a cyano group at the 5-position

Preparation Methods

The synthesis of 4-Fluoromethyl-pyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-pyrimidine-5-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:

4-Chloromethyl-pyrimidine-5-carbonitrile+KFThis compound+KCl\text{4-Chloromethyl-pyrimidine-5-carbonitrile} + \text{KF} \rightarrow \text{this compound} + \text{KCl} 4-Chloromethyl-pyrimidine-5-carbonitrile+KF→this compound+KCl

Chemical Reactions Analysis

4-Fluoromethyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium azide (NaN3) can yield 4-azidomethyl-pyrimidine-5-carbonitrile.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include substituted pyrimidines, carboxylic acids, and primary amines .

Scientific Research Applications

4-Fluoromethyl-pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoromethyl-pyrimidine-5-carbonitrile is primarily related to its interaction with biological targets such as enzymes and receptors. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-Fluoromethyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-(fluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-1-6-5(2-8)3-9-4-10-6/h3-4H,1H2

InChI Key

ITPQZSPYAQEUQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CF)C#N

Origin of Product

United States

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